3,3'-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid)
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Overview
Description
3,3’-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid) is a complex organic compound characterized by its unique diazenediyl linkage and branched alkyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid) typically involves the coupling of appropriate precursors under controlled conditions. One common method involves the reaction of diazonium salts with alkyl-substituted alkenes in the presence of a catalyst. The reaction conditions often require a solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure the stability of the diazenediyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the diazenediyl linkage, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
3,3’-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3,3’-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid) involves its interaction with molecular targets through its diazenediyl linkage and alkyl chains. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, modulation of signaling pathways, and interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-[(E)-Diazenediyl]bis(3-methylbutanoic acid)
- 3,3’-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole)
Comparison
Compared to similar compounds, 3,3’-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid) is unique due to its specific structural features, such as the presence of methylidene groups and the diazenediyl linkage
Properties
CAS No. |
61630-31-7 |
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Molecular Formula |
C12H18N2O4 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3-[(3-carboxy-2-methylbut-3-en-2-yl)diazenyl]-3-methyl-2-methylidenebutanoic acid |
InChI |
InChI=1S/C12H18N2O4/c1-7(9(15)16)11(3,4)13-14-12(5,6)8(2)10(17)18/h1-2H2,3-6H3,(H,15,16)(H,17,18) |
InChI Key |
WQNFDRYUPZKSEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=C)C(=O)O)N=NC(C)(C)C(=C)C(=O)O |
Origin of Product |
United States |
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